Aminoquinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

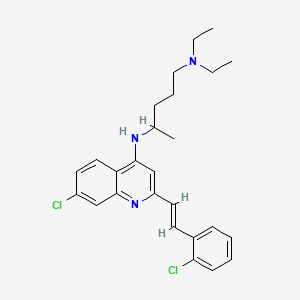

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVHSVFSYNMGM-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-54-8, 529507-84-4 | |

| Record name | Aminoquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoquinol [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529507844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10023-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH1Y88E2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Perspectives in Aminoquinol Research

Chronological Development of Aminoquinol (B1667108) and Related Quinoline (B57606) Derivatives

The history of quinoline-based drugs is intrinsically linked to the fight against malaria. raco.cat The journey began with the discovery of the antimalarial properties of the cinchona tree's bark in the 17th century. raco.catmmv.org In 1820, French chemists isolated the active alkaloid, quinine (B1679958), from the bark, which became the standard treatment for intermittent fevers worldwide. mmv.orgcureffi.org For over a century, quinine remained the sole effective antimalarial drug. cureffi.org

The 20th century witnessed a surge in the synthesis of quinoline derivatives, driven by the need for alternatives to quinine. cureffi.org German scientists synthesized Resochin (chloroquine) and Sontochin (3-methyl-chloroquine) in 1934, belonging to the 4-aminoquinoline (B48711) class. mmv.org Following World War II, chloroquine (B1663885), along with DDT, became a cornerstone of the World Health Organization's global malaria eradication campaign. mmv.org Other significant 4-aminoquinoline derivatives like amodiaquine (B18356) and piperaquine (B10710) also emerged as crucial antimalarial agents. mdpi.comrsc.org The 8-aminoquinolines represent another important subclass, with pamaquine (B1678364) being synthesized in 1924 and primaquine (B1584692) in 1940. raco.cat The development of these synthetic quinolines marked a significant advancement in medicinal chemistry, providing a broader arsenal (B13267) against malaria. researchgate.net

The following table provides a chronological overview of key milestones in the development of quinoline derivatives:

| Year | Event | Significance |

| 1630s | The antimalarial properties of cinchona bark are discovered. raco.cat | First known effective treatment for malaria. |

| 1820 | Quinine is isolated from cinchona bark. mmv.orgcureffi.org | Identification of the active compound, enabling standardized treatment. |

| 1924 | Pamaquine, an 8-aminoquinoline (B160924), is synthesized. raco.cat | Expansion of the quinoline-based antimalarial drug class. |

| 1934 | Chloroquine (Resochin), a 4-aminoquinoline, is synthesized. mmv.org | A highly effective and widely used synthetic antimalarial. |

| 1940s | Primaquine, an 8-aminoquinoline, is synthesized. raco.cat | Effective against different stages of the malaria parasite. |

| Post-WWII | Chloroquine becomes a primary tool in global malaria eradication efforts. mmv.org | Widespread use of synthetic antimalarials. |

Early Pharmacological Investigations and Initial Therapeutic Classifications of this compound

Aminoquinolines were initially and primarily classified as antimalarial agents. youtube.com Their mechanism of action in treating malaria involves concentrating within the digestive vacuole of the intraerythrocytic parasite. nih.gov A leading hypothesis for their specific action against the parasite is the inhibition of heme polymerase, which leads to the accumulation of toxic soluble heme. nih.gov The 4-aminoquinolines, including chloroquine and hydroxychloroquine, share similar pharmacokinetic and metabolic pathways. nih.gov

Beyond malaria, early research also identified other therapeutic applications for certain aminoquinolines. For instance, they were investigated for the treatment of rheumatoid arthritis and lupus erythematosus. youtube.com The effectiveness of these compounds in rheumatologic diseases is thought to be related to their actions on lysosomes, the cell's waste disposal system. nih.gov The drug-induced alterations in lysosomal function include reduced vesicle fusion and exocytosis. nih.gov Additionally, some aminoquinolines were used to treat cutaneous leishmaniasis and lambliasis. ncats.io

The initial therapeutic applications of this compound and related compounds are summarized below:

| Therapeutic Area | Compound Class | Mechanism of Action (Hypothesized) |

| Malaria | 4-Aminoquinolines, 8-Aminoquinolines | Inhibition of heme polymerase in the parasite. nih.gov |

| Rheumatoid Arthritis | 4-Aminoquinolines (e.g., Chloroquine, Hydroxychloroquine) | Alteration of lysosomal physiology. nih.gov |

| Lupus Erythematosus | 4-Aminoquinolines | Alteration of lysosomal physiology. nih.gov |

| Cutaneous Leishmaniasis | This compound | Not specified in the provided results. |

| Lambliasis | This compound | Not specified in the provided results. |

Paradigm Shifts in this compound Research: From Original Indications to Repurposing Strategies

In recent years, a significant paradigm shift has occurred in this compound research, moving from its traditional role as an antiparasitic agent to a promising candidate in cancer therapy. This repurposing strategy is driven by the urgent need for new and effective treatments for malignancies like hepatocellular carcinoma (HCC). frontiersin.org

A 2021 study identified this compound as a novel inhibitor of cyclin-dependent kinases 4/6 (CDK4/6) and the PI3K/AKT signaling pathway, both of which are crucial in the development and progression of many cancers. frontiersin.orgnih.gov This discovery was the result of a combined computational and experimental approach to screen existing drugs for anti-cancer properties. frontiersin.org The study demonstrated that this compound could significantly decrease the viability of liver cancer cells, induce apoptosis (programmed cell death), and cause cell-cycle arrest in the G1 phase. nih.govnih.gov

Further investigations using thermal proteome profiling confirmed that proteins in both the CDK4/6 and PI3K/AKT pathways are direct binding targets of this compound. frontiersin.orgresearchgate.net This dual-inhibitory function makes this compound a particularly attractive candidate for cancer treatment, as targeting multiple signaling pathways can be more effective and potentially overcome drug resistance. nih.gov In vivo studies in mice with xenografted human liver cancer cells showed that this compound has strong anti-tumor activity, comparable to the established chemotherapy drug 5-fluorouracil (B62378). nih.govresearchgate.net

This shift in focus highlights a broader trend in drug discovery, where established drugs are being re-examined for new therapeutic applications. The well-documented safety profiles of existing drugs can significantly accelerate their development for new indications. The journey of this compound from an antimalarial to a potential anticancer drug underscores the dynamic nature of pharmacological research and the untapped potential that may lie within the existing pharmacopeia.

Synthetic Methodologies and Chemical Derivatization of Aminoquinol

Synthetic Pathways for Aminoquinol (B1667108) Core Structures

The construction of the fundamental this compound ring system can be achieved through several established synthetic methods, many of which are variations of classical quinoline (B57606) syntheses. These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Key synthetic strategies for forming the quinoline core, which can then be aminated or are built from amino-substituted precursors, include:

Skraup Synthesis : This method involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgslideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org To produce an aminoquinoline, a phenylene diamine or a nitroaniline can be used as the starting material. prepchem.com If a nitroaniline is used, the resulting nitroquinoline is isolated and then reduced to the corresponding aminoquinoline. prepchem.com

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. iipseries.orgwikipedia.orgsynarchive.com This method allows for the synthesis of substituted quinolines. iipseries.org The mechanism is thought to involve a conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and dehydration. wikipedia.org

Combes Quinoline Synthesis : This synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to yield a 2,4-disubstituted quinoline. iipseries.orgyoutube.com The regioselectivity can be influenced by the steric bulk of substituents on the diketone and the electronic properties of the aniline. wikipedia.org

Friedländer Annulation : This versatile method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone, for example). researchgate.netorganic-chemistry.org The reaction can be catalyzed by either acid or base and is widely used for the synthesis of a variety of substituted quinolines. researchgate.netorganic-chemistry.org Recent developments have focused on using milder and more efficient catalysts, such as indium(III) triflate or ceric ammonium (B1175870) nitrate, to improve yields and selectivity. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) : A common route to 4-aminoquinolines involves the reaction of 4-chloroquinolines with various amines. researchgate.netfrontiersin.org This approach is particularly useful for introducing a wide range of substituents at the 4-position. The reaction can be facilitated by conventional heating, microwave irradiation, or ultrasound to improve reaction times and yields. researchgate.netfrontiersin.org

Comparison of Synthetic Pathways to Quinoline Cores

| Synthetic Method | Key Reactants | Typical Conditions | Primary Product Type | References |

|---|---|---|---|---|

| Skraup Synthesis | Aromatic amine, glycerol, oxidizing agent | Strong acid (e.g., H₂SO₄), heat | Unsubstituted or ring-substituted quinolines | iipseries.orgslideshare.netprepchem.com |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl | Acid catalyst (Lewis or Brønsted) | Substituted quinolines | iipseries.orgwikipedia.orgsynarchive.com |

| Combes Synthesis | Aniline, β-diketone | Strong acid (e.g., H₂SO₄), heat | 2,4-Disubstituted quinolines | iipseries.orgwikipedia.orgyoutube.com |

| Friedländer Annulation | o-Aminoaryl aldehyde/ketone, compound with α-methylene group | Acid or base catalyst, heat or ambient temperature | Polysubstituted quinolines | researchgate.netorganic-chemistry.orgrsc.orgnih.gov |

| Nucleophilic Aromatic Substitution | 4-Haloquinoline, amine | Conventional heating, microwave, or ultrasound | 4-Aminoquinolines | researchgate.netfrontiersin.org |

Strategies for this compound Functionalization and Structural Modification

Once the this compound core is synthesized, further functionalization and structural modification are often necessary to fine-tune its properties. These modifications can be directed at either the amino group or the quinoline ring system itself.

Functionalization of the Amino Group : The amino group of this compound provides a convenient handle for introducing a variety of substituents. For instance, 8-aminoquinoline (B160924) (8-AQ) can be functionalized through its amino group to link it to other molecules, such as sugars, to enhance its biological activity. researchgate.net This is often achieved through reactions like copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC). researchgate.net The amino group can also react with electrophiles, such as chloro-1,3,5-triazines, to form more complex structures. frontiersin.org

Modification of the Quinoline Ring : The quinoline ring itself can be modified through various reactions. Electrophilic substitution reactions typically occur on the benzene (B151609) ring portion of the molecule. slideshare.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups at specific positions on the quinoline ring, provided a suitable halide is present. cardiff.ac.uk

Scaffold Hopping : This medicinal chemistry strategy involves replacing the core structure of a molecule while retaining key pharmacophoric features. nih.gov In the context of aminoquinols, this could involve replacing the quinoline core with another heterocyclic system or simplifying the ring structure to generate novel analogues with potentially improved properties. nih.gov

Synthesis of this compound Analogues and Homologs for Targeted Bioactivity Modulation

The synthesis of this compound analogues and homologs is a key strategy for modulating their biological activity. By systematically altering the structure, researchers can probe structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets.

Side Chain Modification : A common approach involves modifying the amino side chain. For example, in the development of antimalarial drugs, the diethylamine (B46881) side chain of chloroquine (B1663885) has been replaced with various acyclic and cyclic amines to create new 4-aminoquinoline (B48711) derivatives with activity against drug-resistant strains. rsc.org

Ring Substitution : Introducing substituents at different positions on the quinoline ring can significantly impact bioactivity. ucsf.edu For instance, the synthesis of a series of 7-trifluoromethyl-4-aminoquinoline derivatives has been explored to develop new antileishmanial agents. researchgate.net The position and nature of these substituents can affect the pKa, lipophilicity, and steric and electronic properties of the molecule, all of which can influence its interaction with biological targets. ucsf.edu

Hybrid Molecules : Another strategy is to create hybrid molecules by tethering the this compound scaffold to other pharmacologically active moieties. For example, aminoquinoline-pyrimidine hybrids linked by an alkyl-piperazine tether have been synthesized and evaluated for their antiplasmodial activity. acs.org

Examples of this compound Analogues and Their Targeted Bioactivities

| Analogue Type | Modification Strategy | Targeted Bioactivity | References |

|---|---|---|---|

| 4-Aminoquinoline derivatives | Replacement of diethylamine side chain with other amines | Antimalarial (against resistant strains) | rsc.org |

| 7-Trifluoromethyl-4-aminoquinolines | Substitution on the quinoline ring | Antileishmanial | researchgate.net |

| Aminoquinoline-pyrimidine hybrids | Tethering to another pharmacophore | Antiplasmodial | acs.org |

| 8-Aminoquinoline glycoconjugates | Functionalization of the amino group with sugars | Antiproliferative | researchgate.net |

Exploration of Novel Chemical Transformations Involving this compound

Research into the chemistry of aminoquinols also involves the exploration of new chemical transformations that can lead to novel structures and functionalities.

Redox Chemistry : The this compound moiety can participate in redox reactions. In some biological systems and biomimetic models, the this compound form can be oxidized to an iminoquinone. mdpi.comresearchgate.net This transformation is a key step in the catalytic cycle of certain enzymes, such as copper amine oxidases. mdpi.com

Multi-component Reactions : The development of one-pot, multi-component reactions provides an efficient way to synthesize complex aminoquinoline derivatives from simple starting materials. For example, a three-component reaction involving an imidoylative Sonogashira coupling followed by a cyclization cascade has been developed to produce 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.orgacs.org

Photocatalysis : Visible-light-mediated reactions are emerging as a green and efficient way to drive chemical transformations. For instance, a metal-free, visible-light-induced radical Friedländer hetero-annulation has been used to synthesize polysubstituted quinolines. nih.gov

Dehydrogenative Aromatization : A recent development is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines to synthesize 4-aminoquinolines. frontiersin.org This method provides a direct route to the aromatic system from a saturated precursor. frontiersin.org

These ongoing explorations into the synthesis and reactivity of aminoquinols continue to expand the chemical toolbox available to chemists, enabling the creation of new molecules with tailored properties for a wide range of applications.

Biological Activities and Comprehensive Pharmacological Profiles of Aminoquinol

Antiparasitic Efficacy and Spectrum of Aminoquinol (B1667108)

This compound belongs to the aminoquinoline class of compounds, which are known for their antiparasitic effects. ontosight.airxlist.com This class of drugs has been a cornerstone in the treatment of parasitic diseases, particularly malaria. rxlist.com

Antimalarial Activity Against Plasmodium Species

Aminoquinolines, the class of compounds to which this compound belongs, are utilized for both the treatment and prevention of malaria. rxlist.com They are effective against various Plasmodium species, including P. malariae, P. vivax, and all strains of P. falciparum. rxlist.com The mechanism of action for 4-aminoquinolines involves concentrating the drug within the digestive vacuole of the intraerythrocytic parasite. nih.gov A leading hypothesis for their specific action on the parasite is the inhibition of heme polymerase, which results in the accumulation of soluble heme that is toxic to the parasite. nih.gov

Research has focused on developing 4-aminoquinoline (B48711) derivatives that are effective against chloroquine-resistant strains of P. falciparum. google.comnih.gov Studies have shown that it is possible to develop a significant number of 4-aminoquinolines that are active against both chloroquine-susceptible and chloroquine-resistant strains. nih.gov Two novel 4-aminoquinoline analogues, a monoquinoline (MAQ) and a bisquinoline (BAQ), demonstrated activity in the nanomolar range against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. plos.org Their primary mechanism of action appears to be the inhibition of hemozoin formation, a critical process for parasite survival. plos.org

Efficacy Against Other Protozoal Pathogens (e.g., Leishmania, Giardia)

This compound has also been investigated for its effectiveness against other protozoan pathogens, notably Leishmania and Giardia. It has been used in the therapy of cutaneous leishmaniasis and lambliasis (giardiasis). ncats.io

In the context of leishmaniasis, various 4-aminoquinoline derivatives have shown promise. Chloroquine (B1663885), a well-known 4-aminoquinoline, demonstrated significant in vitro activity against intracellular amastigotes of L. amazonensis. nih.gov Furthermore, novel 4-amino-7-chloroquinoline compounds have been identified as potent antileishmanial candidates with significant in vivo efficacy in a mouse model of visceral leishmaniasis caused by L. infantum. nih.gov These compounds were found to be well-tolerated in mice and represent the first instance of a 4-aminoquinoline showing activity in this specific in vivo model. nih.gov Steroid-linked aminoquinolines have also shown considerable activity against both promastigote and amastigote forms of L. major in vitro. nih.gov

Antineoplastic Potential of this compound

Recent studies have repurposed this compound, originally an anti-plasmodium drug, as a potential agent in cancer therapy. researchgate.netnih.gov Its anticancer properties have been particularly noted in hepatocellular carcinoma. researchgate.netnih.gov

In Vitro and In Vivo Efficacy in Hepatocellular Carcinoma (HCC) Models

This compound has been identified as a novel multi-kinase inhibitor targeting Cyclin-dependent kinases 4/6 (CDK4/6) and the PI3K/AKT signaling pathway, both of which are crucial in the development of hepatocellular carcinoma (HCC). researchgate.netnih.govnih.gov

In Vitro Findings: In human liver cancer cell lines, HepG2 and Huh7, this compound demonstrated significant anti-cancer activities. nih.govresearchgate.net It effectively decreased cell viability, induced apoptosis (programmed cell death), and caused cell-cycle arrest in the G1 phase. researchgate.netnih.gov Treatment with this compound led to a dose- and time-dependent increase in the percentage of cells in the G1 phase and a decrease in the S-phase population in both Huh7 and HepG2 cells. nih.govfrontiersin.org Furthermore, it significantly increased the percentage of both early and late apoptotic cells. nih.govfrontiersin.org

In Vivo Findings: In a preclinical in vivo study using BALB/C nude mice with Huh7 cell xenografts, this compound exhibited strong anti-tumor activity. researchgate.netnih.gov The anti-cancer effect of this compound was found to be comparable to the established cancer drug 5-fluorouracil (B62378). researchgate.netnih.gov A combination treatment of this compound and 5-fluorouracil showed the highest therapeutic effect. researchgate.netnih.gov Thermal proteome profiling (TPP) analysis confirmed that this compound stabilizes CDK4, CDK6, PI3K, and AKT proteins, supporting its role as a multi-kinase inhibitor. researchgate.netnih.govfrontiersin.org

| Cell Line | Effect | Key Findings | Citation |

|---|---|---|---|

| HepG2, Huh7 | Decreased Cell Viability | Significant reduction in the number of viable cancer cells. | nih.govresearchgate.net |

| HepG2, Huh7 | Induction of Apoptosis | Increased percentage of cells undergoing programmed cell death. | researchgate.netnih.gov |

| HepG2, Huh7 | Cell Cycle Arrest | Accumulation of cells in the G1 phase of the cell cycle. | researchgate.netnih.govfrontiersin.org |

Investigation of this compound's Broad-Spectrum Antitumor Activity

The mechanism of action of this compound, involving the inhibition of fundamental cell cycle regulators like CDK4/6 and the crucial PI3K/AKT signaling pathway, suggests its potential for broad-spectrum antitumor activity. researchgate.netnih.govexcli.de These pathways are often dysregulated in various types of cancer, not just HCC. excli.denih.gov The ability of this compound to target these multiple kinases indicates that it could be effective against a range of other cancers. nih.govnih.gov

Furthermore, research has shown that this compound can have a synergistic effect when combined with other anticancer agents like 5-fluorouracil and sorafenib (B1663141). nih.govfrontiersin.org This suggests its potential use in combination therapies to enhance efficacy against HCC and possibly other malignancies. nih.govfrontiersin.org The repurposing of aminoquinolines as a class for anticancer therapy is an area of active investigation, with these compounds showing promise in increasing the antiproliferative action of chemotherapeutic agents through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways. nih.gov

Neurotrophic and Neurological Applications of this compound

Beyond its antiparasitic and anticancer activities, this compound has been explored for its neurotrophic properties. It has been identified as a nonpeptidyl small molecule agonist for GFRalpha-1, a receptor for glial cell line-derived neurotrophic factor (GDNF). ncats.io

This compound, also referred to as XIB4035 in some studies, has been shown to mimic the neurotrophic effects of GDNF in Neuro-2A cells. ncats.io It concentration-dependently inhibited the binding of radiolabeled GDNF to these cells and, like GDNF, induced the autophosphorylation of the Ret protein, a key step in the signaling pathway. ncats.io This activation of the GFRα/RET signaling pathway is crucial for the survival and maintenance of neurons. google.com

A significant application of this neurotrophic activity is in the treatment of small-fiber neuropathy (SFN). ncats.io Topical application of this compound has been demonstrated to be an effective treatment for SFN in mouse models. ncats.iogoogle.com This suggests that topical delivery of GFRα/RET receptor signaling modulators like this compound could be a unique therapeutic strategy for this condition. ncats.io The ability of PQQ, a related quinone, to increase the production of nerve growth factor (NGF) further supports the potential of quinoline-based compounds in neurological applications. researchgate.net

| Activity | Mechanism | Potential Application | Citation |

|---|---|---|---|

| GFRalpha-1 Agonist | Mimics the action of Glial cell line-derived neurotrophic factor (GDNF). | Promoting neuronal survival and function. | ncats.io |

| Induction of Ret Autophosphorylation | Activates the GFRα/RET signaling pathway. | Mediating neurotrophic effects. | ncats.io |

| Promotion of Neurite Outgrowth | Stimulates the growth of axons and dendrites from neurons. | Nerve regeneration and repair. | ncats.io |

| Treatment of Small-Fiber Neuropathy | Topical application shows efficacy in animal models. | Therapeutic for peripheral neuropathies. | ncats.iogoogle.com |

Agonistic Effects on Glial Cell Line-Derived Neurotrophic Factor (GDNF) Receptors (GFRα-1)

This compound is identified as a GFRα-1 agonist. medchemexpress.commedchemexpress.commedchemexpress.com It mimics the neurotrophic effects of GDNF and has been shown to induce the autophosphorylation of the Ret protein in Neuro-2A cells. medchemexpress.commedchemexpress.commedchemexpress.com This action is significant as the GDNF/GFRα-1/Ret signaling pathway is crucial for the survival and maintenance of various neuronal populations.

Research has demonstrated that this compound, also known as XIB4035, concentration-dependently inhibits the binding of radiolabeled GDNF ([125I]GDNF) in Neuro-2A cells, with an IC50 value of 10.4 μM. probechem.comchemsrc.comncats.io This competitive binding indicates its direct interaction with the GFRα-1 receptor. Furthermore, this interaction triggers downstream signaling, as evidenced by the induced autophosphorylation of the Ret protein, a key step in activating the neurotrophic pathway. probechem.comchemsrc.comncats.io Like GDNF, this compound has also been observed to promote neurite outgrowth in Neuro-2A cells in a concentration-dependent manner. probechem.comncats.io These findings underscore this compound's role as a functional agonist at the GFRα-1 receptor complex, effectively replicating the neurotrophic effects of GDNF in cellular models. ncats.io

Research in Small-Fiber Neuropathy Models

The neurotrophic properties of this compound have led to its investigation in models of small-fiber neuropathy (SFN). ncats.io SFN is a condition characterized by damage to the small myelinated Aδ- and unmyelinated C-fibers, often resulting in chronic neuropathic pain and autonomic dysfunction. frontiersin.org Research has suggested that topical application of XIB4035 (this compound) may be an effective treatment for SFN. ncats.io In a mouse model, a cream containing 1.2 mM XIB4035 was applied to the hind paws of mice for four weeks. ncats.io This suggests that modulators of GFRα/RET receptor signaling, like this compound, are being explored as potential therapeutic agents for this condition. ncats.iochemicalbook.com

Potential Relevance in Neurodegenerative Disorder Research (e.g., Parkinson's Disease)

The neuroprotective and neurotrophic effects of this compound have made it a compound of interest in research related to neurodegenerative disorders, particularly Parkinson's disease. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.gov The ability of this compound to activate the GFRα-1 receptor, a key pathway for the survival of dopaminergic neurons, highlights its potential relevance in this field. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com

Furthermore, research has identified other quinoline (B57606) derivatives with neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.gov While not directly this compound, these findings support the general potential of quinoline-based compounds in the search for treatments for this neurodegenerative disorder. nih.govnih.gov

Immunomodulatory Effects of this compound

Beyond its neurotrophic activities, this compound has demonstrated immunomodulatory effects. medchemexpress.com Some research indicates that it can influence the immune system, although the specific mechanisms are still under investigation. medchemexpress.comresearchgate.net The broader class of aminoquinolines, including chloroquine and hydroxychloroquine, are known to have pharmacological effects that are likely related to their actions on lysosomes, which can impact immune cell function. nih.gov

Other Documented Biological Activities of this compound

This compound has been investigated for a range of other biological activities. Notably, it has been identified as a multiple kinase inhibitor, targeting Cyclin-Dependent Kinase 4/6 (CDK4/6) and the PI3K/AKT pathway. frontiersin.orgresearchgate.netnih.govjefferson.edu This has led to research into its potential as an anti-cancer agent, particularly for hepatocellular carcinoma. frontiersin.orgresearchgate.netnih.govjefferson.eduexcli.de Studies have shown that this compound can decrease cell viability, induce apoptosis, and cause G1 phase cell cycle arrest in cancer cell lines. frontiersin.orgresearchgate.netnih.gov

This compound and its derivatives have also been studied for their antimalarial and antiparasitic properties. ontosight.aiwho.int The 8-aminoquinoline (B160924) class of compounds has been a cornerstone in antimalarial therapy. who.int Additionally, this compound has been used in the therapy of cutaneous leishmaniasis and lambliasis. ncats.io

Interactive Data Table: Biological Activities of this compound

| Biological Activity | Target/Pathway | Model System | Key Findings | References |

|---|---|---|---|---|

| GFRα-1 Agonism | GFRα-1/Ret | Neuro-2A cells | Induces Ret autophosphorylation, promotes neurite outgrowth, mimics GDNF effects. | medchemexpress.commedchemexpress.commedchemexpress.comprobechem.comncats.io |

| Small-Fiber Neuropathy | GFRα/RET | Mouse model | Topical application showed potential as an effective treatment. | ncats.iochemicalbook.com |

| Neurodegenerative Disease Research | Dopaminergic neurons | Cellular and animal models | Potential neuroprotective effects relevant to Parkinson's disease. | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comnih.gov |

| Immunomodulation | Immune system | - | Shows immunomodulatory effects. | medchemexpress.comresearchgate.net |

| Anti-cancer | CDK4/6, PI3K/AKT | Hepatocellular carcinoma cell lines, xenografted nude mice | Decreases cell viability, induces apoptosis, causes G1 phase arrest, shows anti-tumor activity. | frontiersin.orgresearchgate.netnih.govjefferson.eduexcli.de |

| Antimalarial/Antiparasitic | Plasmodium species, Leishmania, Giardia lamblia | - | Shows activity against various parasites. | ncats.ioontosight.aiwho.int |

Molecular and Cellular Mechanisms Governing Aminoquinol Action

Cell Cycle Regulatory Pathways Modulated by Aminoquinol (B1667108)

This compound directly interferes with the core machinery that governs the cell cycle, leading to a halt in cellular division at a critical checkpoint. nih.govfrontiersin.org Its mechanism involves a cascade of events beginning with the inhibition of specific cyclin-dependent kinases. nih.gov

This compound functions as a potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). nih.govfrontiersin.org The progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is critically dependent on the activity of the CDK4/6-Cyclin D complex. frontiersin.orgnih.gov this compound has been shown to inhibit the phosphorylation of CDK4 and CDK6. frontiersin.orgresearchgate.net This action prevents the formation of the active complex with Cyclin D. nih.govfrontiersin.org Western blot analyses in Huh7 and HepG2 liver cancer cells demonstrated that treatment with this compound leads to a dose-dependent decrease in the expression levels of CDK4, phosphorylated CDK4 (pho-CDK4), CDK6, and phosphorylated CDK6 (pho-CDK6). researchgate.net Notably, the compound did not significantly affect the expression of CDK2, indicating a degree of selectivity for the CDK4/6 kinases. frontiersin.orgresearchgate.net Thermal Proteome Profiling (TPP) analysis further confirmed that this compound directly binds to and stabilizes both CDK4 and CDK6 proteins within the cell. nih.govfrontiersin.orgresearchgate.net

The primary substrate for the active CDK4/6-Cyclin D complex is the Retinoblastoma tumor suppressor protein (pRb). nih.govwikipedia.org In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the genes necessary for entry into the S phase. nih.govfrontiersin.org The phosphorylation of pRb by CDK4/6 causes it to release E2F, thereby allowing cell cycle progression. frontiersin.org

By inhibiting CDK4/6, this compound effectively blocks the hyper-phosphorylation of the Rb protein. nih.govfrontiersin.org Experimental data shows a significant, dose-dependent reduction in the levels of phosphorylated Rb (pho-Rb) in cells treated with this compound, while the total Rb protein levels also decrease. researchgate.net This maintenance of Rb in its active, hypophosphorylated state is a direct consequence of CDK4/6 inhibition and is a key mechanism through which this compound exerts its anti-proliferative effects. nih.govfrontiersin.org

The direct consequence of inhibiting the CDK4/6-Rb-E2F axis is the arrest of the cell cycle at the G1/S transition. nih.govfrontiersin.org By keeping the Rb protein in its active, E2F-repressive state, this compound prevents cells from transcribing the genes required for DNA replication. frontiersin.org Flow cytometry analysis of hepatocellular carcinoma cells (Huh7 and HepG2) treated with this compound revealed a significant, dose- and time-dependent accumulation of cells in the G1 phase of the cell cycle. nih.govresearchgate.net This increase in the G1 population was accompanied by a corresponding decrease in the percentage of cells in the S phase. nih.govresearchgate.net This demonstrates that this compound effectively enforces the G1 checkpoint, halting cell proliferation. nih.gov

| Treatment Group | G1 Phase (%) | S Phase (%) |

|---|---|---|

| Control | ~55% | ~30% |

| This compound (10 µM) | >70% | <15% |

Signal Transduction Cascades Affected by this compound

Beyond its impact on the cell cycle machinery, this compound also targets a major signaling pathway that regulates cell growth, proliferation, and survival. nih.gov Its ability to act on multiple pathways contributes to its potent anti-cancer effects. nih.govfrontiersin.org

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. nih.govmdpi.com this compound has been identified as a potent inhibitor of this pathway. nih.govfrontiersin.org Studies have shown that it acts as a multi-kinase inhibitor that targets PI3K and AKT in addition to CDK4/6. nih.gov Western blot analysis confirmed that treating Huh7 and HepG2 cells with this compound resulted in a significant, dose-dependent decrease in the expression of key proteins within this pathway, including PI3K, AKT, and mTOR, as well as their phosphorylated (active) forms, pho-AKT and pho-mTOR. nih.govresearchgate.net This suppression of the PI3K/AKT/mTOR pathway inhibits cell proliferation and promotes apoptosis. nih.govfrontiersin.org The dual inhibition of both the CDK4/6 and PI3K/AKT pathways is a key feature of this compound's mechanism of action. nih.gov

| Protein Target | Observed Effect | Reference |

|---|---|---|

| PI3K | Significantly decreased expression | nih.govresearchgate.net |

| AKT | Significantly decreased expression | nih.govresearchgate.net |

| pho-AKT | Significantly decreased expression | nih.govresearchgate.net |

| mTOR | Significantly decreased expression | nih.govresearchgate.net |

| pho-mTOR | Significantly decreased expression | nih.govresearchgate.net |

The characterization of a kinase inhibitor's selectivity is crucial for understanding its full biological activity and potential therapeutic window. biorxiv.orgsigmaaldrich.com For this compound, Thermal Proteome Profiling (TPP) has been instrumental in confirming its direct molecular targets. nih.gov TPP analysis demonstrated that this compound directly binds to and significantly stabilizes CDK4, CDK6, PI3K, and AKT proteins, confirming them as primary targets. nih.govnih.govresearchgate.net

Conversely, studies have also identified kinases that are not significantly affected by this compound at therapeutic concentrations. Western blot analyses showed that this compound treatment did not have a significant effect on the expression of CDK2. frontiersin.orgresearchgate.net Furthermore, it did not impact the expression of key proteins in the related Ras/Raf/MEK/ERK signaling pathway. nih.gov This indicates a level of selectivity and helps to distinguish its mechanism from less specific kinase inhibitors. nih.gov Interestingly, research has also suggested that this compound exhibits significant anti-cancer activity in Hep3B cells, which lack a functional Rb gene, implying that its anti-proliferative mechanisms extend beyond the CDK4/6-Rb axis and are likely supplemented by its potent inhibition of the PI3K/AKT pathway. nih.govfrontiersin.org

Mechanisms of Apoptosis Induction by this compound

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. nih.govfrontiersin.orgresearchgate.netjefferson.edu This process is critical for its therapeutic effects. The induction of apoptosis by this compound involves the activation of key cellular pathways.

In hepatocellular carcinoma (HCC) cells, this compound treatment leads to a significant increase in apoptosis. nih.govfrontiersin.orgresearchgate.netjefferson.edu This is accompanied by an arrest of the cell cycle in the G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.govfrontiersin.orgresearchgate.net The molecular machinery of apoptosis is complex, often involving a cascade of enzymes called caspases. Some studies suggest that the accumulation of certain metabolic byproducts can trigger the release of mitochondrial cytochrome c, which in turn activates the caspase cascade. unive.it While the precise caspase activation pathway initiated by this compound is still under investigation, it is a crucial area of ongoing research. For instance, studies on related compounds have shown the activation of caspase-9, suggesting an intrinsic, mitochondria-mediated apoptotic pathway. researchgate.net

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins are key regulators of this process. While direct modulation of Bcl-2 family proteins by this compound has not been definitively established, the PI3K/AKT signaling pathway, which this compound inhibits, is known to promote cell survival by activating anti-apoptotic factors. nih.govfrontiersin.orgnih.gov By inhibiting this pathway, this compound likely shifts the balance towards apoptosis.

Protein-Ligand Interaction Dynamics of this compound

The therapeutic effects of this compound are rooted in its ability to directly interact with and modulate the function of key regulatory proteins.

Direct Binding and Stabilization of Key Regulatory Proteins (e.g., CDK4, CDK6, PI3K, AKT)

This compound has been identified as a multi-kinase inhibitor, directly targeting proteins involved in cell cycle progression and survival signaling. nih.govfrontiersin.orgresearchgate.netnih.gov Specifically, it has been shown to bind to and stabilize Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Thermal proteome profiling (TPP) analysis has confirmed the direct binding of this compound to these proteins. nih.govfrontiersin.org This technique measures the thermal stability of proteins, which increases upon ligand binding. In studies with hepatocellular carcinoma cells, this compound treatment led to a significant stabilization of CDK4, CDK6, PI3K, and AKT proteins. nih.govfrontiersin.orgresearchgate.net This stabilization is a direct consequence of the physical interaction between this compound and these target proteins.

The binding of this compound to CDK4 and CDK6 is stabilized by specific interactions, including hydrogen bonds and non-specific hydrophobic interactions within the drug-binding pocket of these kinases. nih.govfrontiersin.org Computer docking analyses predict that this compound forms three hydrogen bonds with specific amino acid residues (ARG101, ASP105, and GLU206) in CDK4. nih.govfrontiersin.org This direct binding inhibits the kinase activity of the CDK4/6-cyclin D complex, a key regulator of the G1 phase of the cell cycle. excli.dewikipedia.org

Similarly, this compound's interaction with the PI3K/AKT pathway involves direct binding, leading to the inhibition of this critical cell survival pathway. nih.govfrontiersin.orgnih.gov The PI3K/AKT pathway is frequently overactive in cancer, promoting cell proliferation and inhibiting apoptosis. nih.govfrontiersin.org By targeting both the CDK4/6 and PI3K/AKT pathways, this compound exerts a potent anti-proliferative and pro-apoptotic effect.

| Target Protein | Interacting Residues (Predicted for CDK4) | Interaction Type | Functional Consequence |

| CDK4 | ARG101, ASP105, GLU206 | Hydrogen Bonds, Hydrophobic Interactions | Inhibition of kinase activity, G1 cell cycle arrest |

| CDK6 | Not specified | Hydrogen Bonds, Hydrophobic Interactions | Inhibition of kinase activity, G1 cell cycle arrest |

| PI3K | Not specified | Direct Binding | Inhibition of signaling pathway, promotion of apoptosis |

| AKT | Not specified | Direct Binding | Inhibition of signaling pathway, promotion of apoptosis |

Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes that alter the protein's activity. In the case of this compound, its binding to CDK4 and CDK6 is predicted to cause structural changes that propagate to the cyclin-binding site, which can indirectly prevent the activating cyclin subunit from binding. nih.gov This distortion of the kinase's catalytic cleft also interferes with ATP binding, which is essential for its enzymatic activity. nih.gov

Molecular dynamics simulations of other inhibitors binding to CDK6 have shown that these interactions can significantly alter the internal dynamics and movement patterns of the protein. mdpi.com While specific studies on the conformational changes induced by this compound are not yet available, it is highly probable that its binding to CDK4, CDK6, PI3K, and AKT leads to functionally significant alterations in their three-dimensional structures, thereby inhibiting their activity.

Enzymatic and Biochemical Interventions of this compound in Parasitic Systems

This compound and its derivatives have also been investigated for their activity against various parasites, including those responsible for malaria and Chagas disease. dntb.gov.uamonash.eduresearchgate.net The mechanism of action in these organisms often involves the inhibition of essential parasitic enzymes.

Parasites rely on unique metabolic pathways for survival, which can be targeted for therapeutic intervention. nih.govmdpi.comnih.gov For instance, some aminoquinoline derivatives have been shown to inhibit cysteine proteases, such as cruzain in Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net These enzymes are crucial for various physiological processes in the parasite, including nutrition and immune evasion.

In the context of malaria, caused by Plasmodium species, this compound-related compounds may interfere with essential biochemical pathways within the parasite. monash.edu While the specific enzymatic targets of this compound in parasites are not as well-defined as in cancer cells, the disruption of metabolic pathways, such as those involved in amino acid metabolism or redox balance, is a likely mechanism of its anti-parasitic action. mdpi.comnih.gov Parasites often have a limited capacity for de novo synthesis of essential nutrients and rely on scavenging from the host, making their metabolic enzymes attractive drug targets. nih.govnih.gov

Neurotrophic Signaling Mechanisms Activated by this compound (e.g., Ret Autophosphorylation)

In addition to its anti-cancer and anti-parasitic properties, this compound has been shown to possess neurotrophic effects, mimicking the actions of Glial cell line-derived neurotrophic factor (GDNF). medchemexpress.commedchemexpress.comncats.io This activity is mediated through the activation of specific neurotrophic signaling pathways.

This compound acts as an agonist for the GFRα-1 receptor, which is a coreceptor for GDNF. medchemexpress.commedchemexpress.comncats.io The binding of GDNF (or an agonist like this compound) to GFRα-1 triggers the activation of the Ret receptor tyrosine kinase. medchemexpress.comuniprot.orgmedsci.org This activation occurs through a process called autophosphorylation, where the Ret protein phosphorylates itself on specific tyrosine residues. medchemexpress.comncats.ionih.govcapes.gov.br

Specifically, this compound has been shown to induce Ret autophosphorylation in Neuro-2A cells. medchemexpress.commedchemexpress.comncats.iomedchemexpress.eu This autophosphorylation initiates a cascade of downstream signaling events that promote neuronal survival and neurite outgrowth. ncats.io The identified autophosphorylation sites on Ret include Tyr806, Tyr809, Tyr900, Tyr905, Tyr981, Tyr1062, Tyr1090, and Tyr1096. nih.gov The phosphorylation of these sites is crucial for the catalytic activity of Ret and its ability to mediate the neurotrophic effects of GDNF and its mimetics. nih.govcapes.gov.brnih.gov

This neurotrophic activity of this compound suggests its potential for the research and development of treatments for neurodegenerative diseases like Parkinson's disease. medchemexpress.commedchemexpress.commedchemexpress.eu

Structure Activity Relationship Sar and Computational Studies of Aminoquinol

Impact of Substituent Effects on Aminoquinol's Quinoline (B57606) Ring for Biological Activity

The quinoline ring is a fundamental scaffold for many biologically active compounds, and its substitution pattern plays a pivotal role in determining the efficacy of This compound (B1667108) derivatives. nih.gov The nature and position of substituents on this bicyclic system can profoundly influence the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn affect its biological activity.

Key findings from various studies highlight the following:

Position 7: This position is critical for activity. The presence of a halogen, such as chlorine (Cl), bromine (Br), or iodine (I), is often associated with enhanced biological effects. nih.govnih.gov For instance, 7-chloro, 7-bromo, and 7-iodo-4-aminoquinolines have demonstrated significant activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov In contrast, derivatives with a fluorine (F), trifluoromethyl (CF3), or methoxy (B1213986) (OMe) group at this position generally exhibit reduced activity. nih.gov Electron-withdrawing groups at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov

Position 2: Incorporation of aryl substituents at the C-2 position can enhance activity. For example, phenyl and 2-naphthyl substitutions have shown increased inhibitory activity compared to unsubstituted analogs. frontiersin.org

Position 3: The addition of a methyl group at the C-3 position has been observed to decrease antimalarial activity. youtube.com

Position 8: Any substitution at the C-8 position tends to abolish the compound's activity. youtube.com

6-Methoxy Group: The presence of a 6-methoxy group, as seen in primaquine (B1584692), has been shown to enhance activity in 8-aminoquinolines. who.int

These substituent effects underscore the importance of the electronic and steric properties of the groups on the quinoline ring for optimal interaction with biological targets.

Table 1: Impact of Quinoline Ring Substituents on Biological Activity

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 7 | Cl, Br, I | Enhanced activity | nih.govnih.gov |

| 7 | F, CF3, OMe | Reduced activity | nih.gov |

| 2 | Phenyl, 2-Naphthyl | Enhanced activity | frontiersin.org |

| 3 | Methyl | Decreased activity | youtube.com |

| 8 | Any substitution | Abolished activity | youtube.com |

| 6 | Methoxy (in 8-aminoquinolines) | Enhanced activity | who.int |

Role of this compound's Side Chain Variations in Pharmacological Potency and Selectivity

Key research findings indicate:

Side Chain Length: The length of the diaminoalkane side chain is crucial. Side chains that are shorter or longer than the isopentyl side chain of chloroquine (B1663885) can be active against both chloroquine-susceptible and -resistant P. falciparum. nih.gov For activity against resistant strains, side chain lengths of three or fewer, or ten or more carbons have been identified as necessary, though not sufficient, factors. nih.gov

Terminal Amine: A tertiary amine at the end of the side chain is considered important for antimalarial activity. youtube.com The basicity of this nitrogen is crucial for the accumulation of the drug in the acidic food vacuole of the parasite. nih.gov The pKa of the tertiary amino nitrogen can be influenced by substituents on the quinoline ring. nih.gov

Lipophilicity: The incorporation of lipophilic groups, such as alkyl or aryl moieties, into the amino chain is a key parameter for significant leishmanicidal response and selectivity. frontiersin.org Increased lipophilicity is thought to be essential for targeting macrophage lysosomes. frontiersin.org

Aromatic Rings: The inclusion of an aromatic ring within the side chain can reduce toxicity and increase antimalarial activity. youtube.com

These findings demonstrate that the side chain is not merely a linker but an active participant in the molecular interactions that govern the drug's efficacy and selectivity.

Table 2: Influence of Side Chain Variations on Pharmacological Properties

| Side Chain Feature | Impact | Reference |

|---|---|---|

| Length (≤3 or ≥10 carbons) | Necessary for activity against resistant parasites | nih.gov |

| Terminal Tertiary Amine | Important for antimalarial activity and drug accumulation | nih.govyoutube.com |

| Lipophilic Groups | Key for leishmanicidal response and selectivity | frontiersin.org |

| Aromatic Ring | Reduces toxicity, increases antimalarial activity | youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. jocpr.com

QSAR studies on this compound derivatives have utilized various molecular descriptors to build predictive models. These descriptors quantify different aspects of the molecular structure, including:

Electronic Properties: Such as dipole moment, atomic net charge, and energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). researchgate.netwalisongo.ac.id

Steric Properties: Related to the size and shape of the molecule, like surface area (SAG) and surface area accessible to a solvent (SAA). researchgate.netwalisongo.ac.id

Hydrophobic Properties: Often represented by the partition coefficient (log P). researchgate.netwalisongo.ac.id

Topological and Geometrical Properties: Describing the connectivity and 3D arrangement of atoms.

A common approach involves developing a model using a "training set" of compounds with known activities and then validating the model's predictive power using a "test set" of compounds not included in the model development. mdpi.com For instance, a QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors like dipole moment, atomic net charge, ELUMO, EHOMO, SAG, SAA, hydration energy, polarizability, and log P to build a model for predicting antimalarial activity. researchgate.netwalisongo.ac.id

The Hansch equation is a classical QSAR model that posits that the relationship between chemical structure and biological activity can be quantitatively described through electronic, steric, and hydrophobic parameters. researchgate.net The ultimate goal of QSAR is to develop robust and generalizable models that can accurately predict the activity of novel compounds, thus accelerating the drug discovery process. mdpi.com

Molecular Modeling and Docking Simulations to Predict this compound Binding Modes

Molecular modeling and docking simulations are powerful computational tools that provide atomic-level insights into how a ligand, such as an this compound derivative, binds to its biological target. openaccessjournals.com These methods are instrumental in understanding the key interactions that stabilize the ligand-receptor complex and in predicting the binding orientation of novel compounds. nih.govfrontiersin.org

The process typically involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of the target protein and the this compound derivatives.

Docking: Computationally placing the ligand into the binding site of the receptor in various possible orientations and conformations. openaccessjournals.com

Scoring: Using a scoring function to estimate the binding affinity for each pose, allowing for the ranking of different ligands and their binding modes. researchgate.net

Molecular docking studies have been employed to investigate the binding of this compound analogs to their targets. For example, docking simulations can help identify key amino acid residues in the binding pocket that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. mdpi.com

To further refine the understanding of the binding process and account for the flexibility of both the ligand and the receptor, molecular dynamics (MD) simulations are often performed after docking. nih.govfrontiersin.org MD simulations track the movements of atoms over time, providing a more dynamic and realistic picture of the ligand-protein complex and helping to assess the stability of the predicted binding mode. nih.govmdpi.com These computational approaches are invaluable for rational drug design, allowing researchers to visualize and analyze binding interactions, which can guide the modification of the ligand structure to improve its affinity and selectivity. mdpi.com

Comparative SAR Analysis of this compound with Other 4-Aminoquinoline (B48711) Scaffolds

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. frontiersin.orgnih.gov A comparative analysis of the structure-activity relationships (SAR) of this compound with other 4-aminoquinoline-based compounds provides a broader understanding of the key structural features required for biological activity.

Key comparative points include:

The Quinoline Core: The quinoline ring system is generally essential for the activity of 4-aminoquinolines. youtube.com However, some studies on 8-aminoquinolines have suggested that the quinoline nucleus might not be strictly essential for tissue schizontocidal activity, as some naphthalene (B1677914) analogues have shown activity. who.int

The 7-Chloro Group: The 7-chloro substituent is a hallmark of many active 4-aminoquinolines, including chloroquine. Its electron-withdrawing nature is crucial for activity, as it influences the basicity of the quinoline and side-chain nitrogens. nih.govyoutube.com This feature is a common point of comparison across different 4-aminoquinoline series.

The Amino Side Chain: The nature of the side chain at the 4-amino position is a major point of divergence and a key determinant of activity against resistant strains. While the diethylaminoethyl side chain of chloroquine is well-known, other derivatives with different side chain lengths, flexibilities, and terminal groups have been synthesized and tested. nih.govnih.gov The general requirement for a basic side chain to facilitate accumulation in the parasite's acidic food vacuole is a common theme. nih.gov

Hybrid Molecules: Recent strategies involve creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as triazines, isatin, or ferrocene. mdpi.comresearchgate.net This approach aims to develop agents with dual mechanisms of action or improved properties to overcome drug resistance. researchgate.net The SAR of these hybrids often reveals complex interplay between the two molecular fragments.

By comparing the SAR of this compound with a diverse range of other 4-aminoquinoline derivatives, researchers can identify common principles and unique features that contribute to potency, selectivity, and the ability to circumvent resistance mechanisms. This comparative knowledge is invaluable for the design of next-generation 4-aminoquinoline-based drugs. nih.gov

Preclinical Research and Translational Investigations of Aminoquinol

In Vitro Efficacy Assessments in Relevant Biological Systems

In vitro assays are critical for the initial screening of therapeutic candidates, offering insights into their mechanisms of action at a cellular level. usp.br These cell-based methods are ubiquitously used to assess the anti-cancer potential of compounds by measuring indicators such as cell viability, proliferation, induction of apoptosis, and cell cycle arrest. nih.gov

Cell proliferation and viability assays are fundamental tools for quantifying the number of healthy, metabolically active cells in a population following exposure to a test compound. nih.govnih.gov These assays often measure markers of cell activity, such as metabolic function or ATP production. nih.gov

Derivatives of the aminoquinoline class have demonstrated potent effects on the proliferation and viability of cancer cells. For instance, FBA-TPQ, a novel synthetic iminoquinone based on an aminoquinoline scaffold, has shown significant activity against a variety of human cancer cell lines. mdpi.com Studies revealed that FBA-TPQ possesses IC₅₀ values in the nanomolar to low micromolar range against prostate, breast, and ovarian cancer cell lines. mdpi.com The compound effectively inhibited the growth of pancreatic cancer cells in a laboratory setting. mdpi.com Assays such as the MTT assay, which measures the reduction of a tetrazolium dye by metabolically active cells, are commonly employed to determine such cytotoxic effects and establish the concentration at which a compound inhibits cell growth by 50% (IC₅₀). usp.brnih.gov

| Compound Class/Derivative | Cancer Model | Assay Type | Finding |

| Iminoquinone (Aminoquinoline Scaffold) | Prostate, Breast, Ovarian Cancer Cell Lines | Cell Proliferation | Potent growth inhibition with IC₅₀ values in the nM to low µM range. mdpi.com |

| FBA-TPQ | Pancreatic Cancer Cells | Cell Growth | Demonstrated inhibition of cancer cell growth. mdpi.com |

Flow cytometry is a powerful methodology for the rapid, multiparametric measurement of large cell populations, making it indispensable in the study of cell proliferation and death. nih.govresearchgate.net It is frequently used to analyze the distribution of cells throughout the cell cycle (G₀/G₁, S, G₂/M phases) and to quantify apoptosis, or programmed cell death. nih.gov The identification of apoptotic cells can be achieved by evaluating changes in cell morphology, DNA fragmentation (sub-G1 peak), or the externalization of phosphatidylserine (B164497) on the cell surface via Annexin V staining. nih.govresearchgate.net

Preclinical studies have shown that aminoquinoline derivatives can modulate cell cycle progression and induce apoptosis in cancer cells. Treatment with the iminoquinone FBA-TPQ was found to cause cell cycle arrest and induce apoptosis in pancreatic cancer cells. mdpi.com In studies of related compounds, treatment of leukemia cell lines resulted in a time-dependent increase in the sub-G1 population, which is an indicator of apoptosis. researchgate.net Further analysis using Annexin V staining confirmed a significant, time-dependent increase in both early and late apoptotic cell populations following treatment. researchgate.net

| Compound/Derivative | Cell Line | Method | Outcome |

| FBA-TPQ | Pancreatic Cancer | Flow Cytometry | Induced cell cycle arrest and apoptosis. mdpi.com |

| Ciprofloxacin Derivative | K562 & KG1a (Leukemia) | Flow Cytometry (DNA Content) | Time-dependent increase in the Sub-G1 population. researchgate.net |

| Ciprofloxacin Derivative | K562 & KG1a (Leukemia) | Flow Cytometry (Annexin V/PI Staining) | Time-dependent increase in early and late apoptotic cells, with over 60% of cells becoming apoptotic after 72 hours. researchgate.net |

The screening of drug combinations is a key strategy in therapeutic development, aiming to identify synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects. nih.gov Conversely, antagonistic interactions, where the combined effect is less than additive, are also identified. nih.gov Isobolographic analysis is a common method used to visualize and quantify these interactions. mdpi.com

Aminoquinolines have been extensively studied in combination with other therapeutic agents, often revealing synergistic relationships that enhance therapeutic efficacy. nih.gov For example, certain 4-aminoquinoline (B48711) derivatives exhibit substantial synergistic interactions with the antimalarial drug dihydroartemisinin (B1670584) against chloroquine-resistant Plasmodium falciparum. nih.gov In the context of oncology, the aminoquinoline chloroquine (B1663885) has shown synergistic effects when combined with a range of chemotherapeutic agents. These combinations have been reported to enhance antiproliferative properties, increase caspase-3 activation, and potentiate cytotoxicity. nih.gov

| Aminoquinoline Derivative | Combination Partner | Disease Model | Observed Interaction | Mechanism/Effect |

| Potent 4-Aminoquinolines | Dihydroartemisinin | Chloroquine-Resistant P. falciparum | Synergy | Increased inhibition of hemozoin formation. nih.gov |

| Chloroquine | 5-Fluorouracil (B62378) | Cancer | Synergy | Enhancement of antiproliferative properties, cell cycle arrest in G0/G1 phase. nih.gov |

| Chloroquine | Cisplatin | Cancer | Synergy | Increase of caspase-3 activation and intrinsic apoptosis. nih.gov |

| Chloroquine | Doxorubicin | Cancer | Synergy | Potentiated cytotoxicity upon coexposure. nih.gov |

| Chloroquine | Temozolomide | Cancer | Synergy | Reduced cell viability and intensified activation of caspase-3/7. nih.gov |

In Vivo Pharmacological Evaluations in Disease Models

In vivo studies using animal models are a crucial step in preclinical development, providing data on a compound's efficacy and pharmacological properties within a complex biological system. nih.govyoutube.com These models aim to replicate aspects of human diseases to predict how a therapeutic candidate might perform in clinical trials. youtube.com

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are widely used to evaluate the efficacy of novel anticancer agents against human tumors. enamine.netmdpi.com These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism. mdpi.com

Aminoquinoline derivatives have demonstrated significant anticancer efficacy in various murine xenograft models. Treatment with FBA-TPQ led to substantial inhibition of tumor growth in a human pancreatic cancer xenograft model. mdpi.com In a separate study, mice with a CT-26 colon cancer xenograft showed significant tumor reduction after treatment with chloroquine as an adjuvant to chemotherapy, with the combination increasing tumor reduction by up to 80%. nih.gov Similarly, a novel aminochromone derivative, AX-554, was shown to possess a pronounced inhibitory effect on human lung adenocarcinoma transplanted into mice, inducing remission in a majority of the treated animals. nih.gov

| Compound/Derivative | Cancer Type | Animal Model | Key Efficacy Finding |

| FBA-TPQ | Pancreatic Cancer | Nude mice with Panc-1 xenografts | Resulted in 77.8% to 90.1% inhibition of tumor growth. mdpi.com |

| Chloroquine (in combination) | Colon Cancer | Mice with CT-26 xenografts | Increased tumor reduction by up to 80% when combined with chemotherapy. nih.gov |

| AX-554 (Aminochromone) | Non-small Cell Lung Cancer | Nude mice with human lung adenocarcinoma xenografts | Induced remission in 60% of cases and significantly increased life expectancy. nih.gov |

Animal models are fundamental to discovering new therapies for neurological disorders, allowing researchers to study disease mechanisms and conduct preclinical trials of potential drugs. nih.gov These models can be created through genetic manipulation or by inducing pathologies that mimic aspects of human conditions such as Huntington's disease, Parkinson's disease, or stroke. nih.govnih.gov The goal is to develop models that faithfully recapitulate the disorder to test the efficacy of new therapeutic interventions. nih.gov

While various animal models have been established to investigate the complex pathologies of neurological disorders, the reviewed scientific literature did not provide specific examples or detailed findings regarding the efficacy of the aminoquinol (B1667108) class of compounds within these particular in vivo models. mdpi.com

Antiprotozoal Efficacy Studies in Infected Organisms

The in vivo antiprotozoal efficacy of this compound and its derivatives has been evaluated in various animal models of parasitic infections, demonstrating significant activity against several protozoan pathogens. Research has particularly focused on their effectiveness against Leishmania and Trypanosoma species.

Studies involving 8-hydroxyquinoline (B1678124) (8-HQ), a related quinoline (B57606) derivative, have shown promising results in murine models of leishmaniasis. In one study, BALB/c mice chronically infected with Leishmania amazonensis were treated with 8-HQ. The treatment resulted in a significant reduction in lesion diameter and parasite load in the skin, spleen, liver, and draining lymph nodes of the infected animals. Another study using a topical formulation of 8-HQ on BALB/c mice infected with L. amazonensis also demonstrated a reduction in parasite burden and lesion size, with an efficacy comparable to the reference drug Glucantime®. nih.gov

The therapeutic potential of novel quinoline compounds has also been investigated against trypanosomiasis. In a study evaluating a series of new quinolines, several compounds exhibited potent in vivo activity in mouse models of both Trypanosoma cruzi and Trypanosoma brucei infections. Notably, the compound designated as DB2217 was reported to cure 100% of mice infected with T. brucei. Another compound, DB2186, achieved a 70% reduction in parasitemia in a T. cruzi infection model.

The following tables summarize the key findings from these preclinical efficacy studies.

Table 1: In Vivo Efficacy of 8-Hydroxyquinoline against Leishmania amazonensis in BALB/c Mice

| Treatment Group | Reduction in Lesion Diameter | Reduction in Parasite Load (Skin) |

| 8-HQ (10 mg/kg/day, s.c.) | Significant | Significant |

| 8-HQ (Topical, 1%) | Significant | Significant |

| 8-HQ (Topical, 2%) | Significant | Significant |

| Glucantime® (50 mg/kg, intralesional) | Significant | Significant |

Data compiled from multiple sources. nih.gov

Table 2: In Vivo Efficacy of Novel Quinolines against Trypanosomiasis in Mice

| Compound | Parasite | Efficacy Endpoint | Result |

| DB2217 | Trypanosoma brucei | Cure Rate | 100% (4 out of 4 mice) |

| DB2186 | Trypanosoma cruzi | Reduction in Parasitemia | 70% |

Toxicology and Safety Pharmacology in Preclinical this compound Development (Research-focused aspects)

The preclinical development of this compound and its analogs necessitates a thorough evaluation of their toxicological profile and safety pharmacology. These investigations are crucial for identifying potential adverse effects and establishing a preliminary safety margin before any consideration for human studies. The primary toxicities associated with the 8-aminoquinoline (B160924) class of compounds are hematological, with a known risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. doi.orgnih.gov

Beyond hematotoxicity, preclinical studies have explored other potential target organ toxicities and effects on vital physiological systems.

General Toxicology: Repeat-dose toxicity studies of tafenoquine (B11912), an 8-aminoquinoline derivative, have been conducted in mice, rats, dogs, and monkeys. The principal findings from these studies were hematological effects, such as decreased hemoglobin and increased methemoglobin, as well as pulmonary findings.

Cardiovascular Safety Pharmacology: The cardiovascular safety of 8-aminoquinolines is a key area of investigation. High doses of primaquine (B1584692) have been shown to induce ventricular cardiomyopathy in a rat model. nih.gov Furthermore, the potential for QT interval prolongation, a delay in ventricular repolarization that can increase the risk of cardiac arrhythmias, is a recognized concern with primaquine. nih.govfda.govdrugs.com Preclinical cardiovascular safety assessments typically involve in vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, and in vivo studies in animal models to evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG). criver.commayoclinic.org

Central Nervous System (CNS) Safety Pharmacology: Preclinical studies have also investigated the potential neurotoxicity of 8-aminoquinolines. A study on the effects of pentaquine, isopentaquine, primaquine, and pamaquine (B1678364) on the central nervous system of the rhesus monkey was conducted to assess their neurotoxic potential. who.int CNS safety pharmacology studies are designed to detect adverse effects on the central nervous system, which can manifest as changes in behavior, motor activity, or even seizures.

Respiratory Safety Pharmacology: The assessment of respiratory function is another critical component of safety pharmacology. While specific preclinical respiratory safety studies on this compound are not extensively detailed in the available literature, repeat-dose toxicity studies of tafenoquine have reported pulmonary findings. Respiratory safety pharmacology studies in preclinical models typically evaluate the effects of a test compound on respiratory rate, tidal volume, and other measures of pulmonary function.

The following table provides a summary of the key toxicological and safety pharmacology findings for the 8-aminoquinoline class of compounds based on preclinical research.

Table 3: Summary of Preclinical Toxicology and Safety Pharmacology Findings for 8-Aminoquinolines

| System/Endpoint | Finding | Compound(s) |

| Toxicology | ||

| Hematological | Hemolytic anemia in G6PD deficient models, decreased hemoglobin, increased methemoglobin. | Primaquine, Tafenoquine |

| Cardiac | Ventricular cardiomyopathy (at high doses). | Primaquine |

| Pulmonary | Unspecified pulmonary findings in repeat-dose studies. | Tafenoquine |

| Safety Pharmacology | ||

| Cardiovascular | Potential for QT interval prolongation. | Primaquine |

| Central Nervous System | Investigated for neurotoxic effects. | Pentaquine, Isopentaquine, Primaquine, Pamaquine |